Product packaging for O-Cyclopropylhydroxylamine hydrochloride(Cat. No.:)

O-Cyclopropylhydroxylamine hydrochloride

Cat. No.: B1647614
M. Wt: 109.55 g/mol
InChI Key: XRFWKAODRFSVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Cyclopropylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO B1647614 O-Cyclopropylhydroxylamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

O-cyclopropylhydroxylamine;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c4-5-3-1-2-3;/h3H,1-2,4H2;1H

InChI Key

XRFWKAODRFSVDG-UHFFFAOYSA-N

SMILES

C1CC1ON.Cl

Canonical SMILES

C1CC1ON.Cl

Origin of Product

United States

Historical Context of Hydroxylamines As Synthetic Intermediates

The journey of hydroxylamines in organic chemistry began in 1865 with their first preparation by Wilhelm Clemens Lossen. Initially explored as simple inorganic compounds, hydroxylamine (B1172632) (NH₂OH) and its salts quickly proved their utility as versatile synthetic intermediates. A primary application is in the synthesis of oximes through their reaction with aldehydes and ketones. This classic transformation is not only a cornerstone of organic chemistry but also has significant industrial importance; for example, the conversion of cyclohexanone (B45756) to its oxime is a critical step in the production of caprolactam, the monomer for Nylon 6.

Hydroxylamines are oxygenated derivatives of ammonia (B1221849) and are typically handled as their more stable salt forms, such as hydroxylammonium chloride or sulfate. Their synthetic utility extends beyond oxime formation, as they are also employed as powerful reducing agents in various chemical processes. The N-O bond within the hydroxylamine functional group is a key feature, enabling a range of transformations, including rearrangements and cyclization reactions, that are fundamental to the synthesis of complex nitrogen-containing molecules.

The Cyclopropyl Moiety in Chemical Scaffolds: Structural and Reactivity Implications

The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring and its inclusion in molecular scaffolds imparts a unique set of properties. The three carbon atoms are forced into a planar arrangement with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This inherent angle strain and the associated bent-bond character give the cyclopropyl ring electronic properties that are often compared to those of a double bond.

These distinct structural features have profound implications for reactivity and molecular conformation. From a reactivity standpoint, the strained C-C bonds of a cyclopropane (B1198618) ring can undergo ring-opening reactions under various conditions, providing a versatile method for introducing functionalized three-carbon units. In medicinal chemistry, the cyclopropyl ring is a highly valued structural motif for several reasons:

Conformational Rigidity : It introduces a degree of conformational constraint, which can help to lock a molecule into a bioactive conformation, leading to more favorable binding with biological targets.

Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in acyclic alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing metabolically vulnerable groups (like an ethyl group) with a cyclopropyl group is a common strategy in drug design to improve a compound's pharmacokinetic profile.

Potency and Selectivity : The rigid structure and unique electronic nature of the cyclopropyl group can enhance binding potency and selectivity for a specific biological target.

Modulation of Physicochemical Properties : It can be used to fine-tune properties such as lipophilicity and pKa.

The strategic incorporation of this moiety has become a powerful tool for optimizing the properties of drug candidates and other functional organic molecules.

Strategic Importance of O Cyclopropylhydroxylamine Hydrochloride As a Specialized Building Block

Scalable Preparation Techniques for this compound

A novel and scalable synthetic pathway has been established to produce this compound. nih.gov This method circumvents the challenges associated with direct O-cyclopropanation of protected hydroxylamines, which proved unsuccessful. rsc.org The developed route relies on the cyclopropanation of an olefinic precursor followed by deprotection and salt formation, enabling the synthesis of over eight grams of the target compound. nih.govrsc.org

The key step in the scalable synthesis is the cyclopropanation of a vinyl ether. rsc.org The starting material, 2-(vinyloxy)isoindoline-1,3-dione, was identified as an ideal substrate due to its N-O-vinyl connectivity. nih.govrsc.org After optimization, it was found that the cyclopropanation proceeds efficiently under Simmons-Smith-type conditions, which typically involve an organozinc carbenoid. nih.govwikipedia.org In this specific application, the reaction was enhanced by using trifluoroacetic acid as an additive. nih.govrsc.org

The reaction involves treating the 2-(vinyloxy)isoindoline-1,3-dione substrate with diiodomethane (B129776) and a zinc-copper couple. nih.govwikipedia.org This process is a cheletropic reaction that forms the cyclopropane (B1198618) ring in a stereospecific manner. wikipedia.org The methodology was successfully applied not only to the unsubstituted vinyl precursor but also to a variety of substituted 2-(vinyloxy)isoindoline-1,3-diones, demonstrating the robustness of the method. nih.govrsc.org Both mono- and di-substituted olefins were efficiently converted to their corresponding 2-cyclopropoxyisoindoline-1,3-dione products in high yields. nih.govrsc.org

Table 1: Synthesis of Ring-Unsubstituted and Ring-Substituted 2-Cyclopropoxyisoindoline-1,3-diones This table summarizes the yields of various cyclopropoxy products obtained via the optimized Simmons-Smith cyclopropanation.

Entry Product Yield (%)
1 16a H H H 79
2 16b H n-Bu H 85
3 16c H Ph H 88
4 16d H H n-Bu 92
5 16e H H Ph 85
6 16f Me Me H 78
7 16g H -(CH₂)₅- H 76

Source: rsc.org

Following the successful cyclopropanation, the resulting 2-cyclopropoxyisoindoline-1,3-dione is subjected to a two-step sequence to yield the final hydrochloride salt. nih.gov The first step involves the cleavage of the phthalimide protecting group. This is achieved using standard conditions, treating the substrate with hydrazine hydrate in a solvent such as diethyl ether at 0 °C, warming to room temperature. nih.gov

After the reaction is complete, the precipitated phthalhydrazide (B32825) byproduct is removed by filtration. nih.gov The filtrate, containing the free base of O-cyclopropylhydroxylamine, is then treated directly with a solution of hydrogen chloride in diethyl ether. nih.govresearchgate.net This procedure leads to the precipitation of this compound as a stable, white solid. nih.gov This method proved effective for gram-scale synthesis. nih.govrsc.org It was noted that the free-base form of the unsubstituted O-cyclopropylhydroxylamine was volatile under vacuum, making its isolation and characterization as the hydrochloride salt a practical necessity. nih.govrsc.org

The synthetic strategy was extended to produce O-cyclopropyl hydroxylamines with substituents on the cyclopropyl ring. nih.govrsc.org Starting from the corresponding substituted 2-cyclopropoxyisoindoline-1,3-diones (e.g., 16b ), the same phthalimide cleavage conditions with hydrazine hydrate were applied. nih.govrsc.org

This process successfully yielded the desired ring-substituted O-cyclopropyl hydroxylamine (B1172632). nih.gov For instance, O-((1R,2R)-2-butylcyclopropyl)hydroxylamine was isolated in a 78% yield after cleavage. nih.govrsc.org Unlike the unsubstituted analogue, the free-base form of this ring-substituted product was found to be non-volatile under reduced pressure. nih.govrsc.org Both the hydrochloride salt of the unsubstituted compound and the free-base of the ring-substituted version were found to be bench-stable and could be stored for several months at -20 °C without significant decomposition. rsc.org

Synthetic Strategies for Related Cyclopropyl-Containing Hydroxylamine Derivatives

The methodologies for creating cyclopropyl-containing nitrogen compounds extend to related structures like hydrazines, which are also valuable synthetic intermediates. google.com

An efficient method for the preparation of cyclopropylhydrazine (B1591821) hydrochloride involves the reaction of cyclopropylamine (B47189) with an N-Boc-O-sulfonyl hydroxylamine derivative, such as N-Boc-O-mesyl hydroxylamine or N-Boc-O-tosyl hydroxylamine. google.com This reaction is typically carried out in an organic solvent like toluene (B28343) in the presence of an acid scavenger such as N-methylmorpholine at a controlled temperature between 0 and 20 °C. google.com

The initial product of this step is the intermediate N-Boc-O-cyclopropyl hydrazine. google.com The Boc (tert-butoxycarbonyl) protecting group is then removed in a subsequent step. This deprotection is achieved by treating the intermediate with an aqueous solution of hydrogen chloride. google.comd-nb.info The reaction effectively cleaves the Boc group, and after workup, which can include decolorizing with activated carbon and recrystallization from a solvent like methanol, cyclopropylhydrazine hydrochloride is obtained as a white crystalline solid. google.com This method is noted for its mild conditions and suitability for industrial production. google.com

Investigation of Di-Heteroatomrsc.orgrsc.org-Sigmatropic Rearrangementsnih.govrsc.org

A cornerstone of O-cyclopropylhydroxylamine's synthetic utility lies in its capacity to undergo di-heteroatom rsc.orgrsc.org-sigmatropic rearrangements. nih.govrsc.org This class of reactions is highly valued in organic synthesis for its efficiency and atom economy in forming carbo- and heterocycles. nih.govrsc.org The reactivity of N-arylated O-cyclopropyl hydroxamates allows for a one-pot cascade involving a rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and rearomatization to produce a diverse array of substituted tetrahydroquinolines. nih.govrsc.orgresearchgate.net

The reactivity of O-cyclopropylhydroxylamine is fundamentally attributed to two key structural features: a weak, readily cleavable N-O bond and a strained cyclopropane C-C bond. nih.gov Sigmatropic rearrangements involving the cleavage of weak heteroatom-heteroatom bonds, such as the N-O bond, are of significant interest for preparing nitrogen- and oxygen-containing heterocyles. nih.govrsc.orgnih.gov The breaking of this bond is a key driving force in the reaction pathway. nih.govunc.edu When a π-system, like a vinyl or aryl group, is attached to the nitrogen atom, these reactive sites can engage in a homologous rsc.orgrsc.org-sigmatropic rearrangement. nih.govrsc.org This process is proposed as an initial proof-of-concept where N-protected and N-arylated derivatives of O-cyclopropylhydroxylamine undergo rearrangement to yield 2-hydroxy-tetrahydroquinolines. nih.govrsc.org

The mechanistic pathway of the O-cyclopropylhydroxylamine rearrangement shares notable similarities with other classic named reactions used for N-heterocycle synthesis. nih.gov The reaction is mechanistically comparable to the Fischer-indole synthesis, where the critical rsc.orgrsc.org-rearrangement step involves the cleavage of a weak N-N bond in N-arylhydrazone substrates. nih.govrsc.org

A particularly strong analogy is drawn with the Bartoli indole (B1671886) synthesis. nih.govrsc.org The Bartoli synthesis proceeds through the rsc.orgrsc.org-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, which is generated in situ and also features a critical N-O bond cleavage. nih.govrsc.org Inspired by this transient intermediate, researchers hypothesized that the analogous and more stable O-cyclopropyl hydroxylamine could serve as a practical precursor for similar rsc.orgrsc.org-sigmatropic rearrangements. nih.gov

The unique role of the cyclopropyl group is central to the hypothesized reactivity of this compound class. nih.gov The strained C-C bonds (often described as "banana bonds") within the cyclopropane ring allow it to function as a three-carbon homoenolate equivalent. nih.gov This intrinsic strain provides a thermodynamic driving force for ring-opening. In the context of the rsc.orgrsc.org-sigmatropic rearrangement, once the N-O bond cleaves, the cyclopropane ring can open, effectively extending the π-system and facilitating the formation of new carbon-carbon and carbon-nitrogen bonds to build the heterocyclic core. nih.gov

Facile N-Arylation of O-Cyclopropyl Hydroxylaminesnih.govrsc.orgresearchgate.net

To enable the key rsc.orgrsc.org-sigmatropic rearrangement, the O-cyclopropyl hydroxylamine precursor must first be functionalized, typically via N-arylation. nih.govresearchgate.net However, established metal-catalyzed N-arylation methods like the Buchwald-Hartwig or Chan-Lam cross-couplings proved unsuccessful. nih.gov This prompted the exploration of alternative, metal-free approaches. nih.govrsc.org

Researchers successfully identified and optimized metal-free conditions for the N-arylation of O-cyclopropyl hydroxylamines. nih.govrsc.org These protocols provide a facile route to the necessary N-aryl O-cyclopropyl hydroxamate products in moderate to good yields. nih.gov The development of a transition-metal-free approach is significant as it offers a more environmentally benign and often cheaper pathway for synthesizing these crucial intermediates. mdpi.comorganic-chemistry.org

The successful metal-free N-arylation was achieved using diaryliodonium salts as the arylating agents. nih.govresearchgate.net These hypervalent iodine compounds are versatile electrophilic arylating reagents that can react with a variety of nucleophiles without the need for a metal catalyst. nih.govresearchgate.net

Optimization studies revealed that the choice of counter-ion on the diaryliodonium salt and the base used were critical for reaction efficiency. nih.gov Diphenyliodonium triflate (Ph₂IOTf) was found to be superior to other salts. nih.gov The optimal conditions identified were the use of 1.5 equivalents of the diaryliodonium triflate salt with 2.0 equivalents of cesium carbonate (Cs₂CO₃) as the base in toluene at room temperature. nih.govrsc.org Using other solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) led to lower yields of the desired N-arylated product and the formation of the rearranged 2-hydroxy-tetrahydroquinoline product as a byproduct. nih.govrsc.org

Table 1: Optimization of N-Arylation Conditions for O-Cyclopropyl Hydroxamates nih.gov
EntryDiaryliodonium Salt (Ph₂IX)Equivalents of Ph₂IXBase (2.0 equiv.)Time (h)Yield (%)
1X = OTf1.1K₃PO₄665
2X = BF₄1.1K₃PO₄645
3X = Cl1.1K₃PO₄6< 10
4X = OTf1.5K₃PO₄675
5X = OTf2.0K₃PO₄675
6X = OTf1.5K₃PO₄365
7X = OTf1.5K₃PO₄982
8X = OTf1.5K₃PO₄1282
9X = OTf1.5K₂CO₃975
10X = OTf1.5Na₂CO₃960
11X = OTf1.5Li₂CO₃9< 10
12X = OTf1.5Cs₂CO₃685

Optimization Parameters for N-Arylation Efficiency

The efficiency of N-arylation of O-cyclopropyl hydroxamate precursors is a critical step for their subsequent use in cascade reactions. Research has focused on identifying metal-free N-arylation conditions to avoid the use of traditional cross-coupling methods like Buchwald-Hartwig or Chan-Lam, which were found to be ineffective for this specific substrate. nih.gov Optimization studies have revealed that diaryliodonium salts are effective reagents for this transformation. nih.gov

The selection of the diaryliodonium salt, base, and solvent system significantly impacts the yield of the N-arylated product. Through systematic optimization, it was determined that using a diaryliodonium triflate salt provides superior results compared to other salts like tetrafluoroborate, tosylate, or chloride. nih.gov Cesium carbonate (Cs₂CO₃) was identified as the optimal base. nih.gov While various solvents were tested, toluene proved to be the most effective. nih.gov The use of other solvents such as dimethylformamide (DMF) and acetonitrile (CH₃CN) led to lower yields of the desired product and the formation of the rearranged 2-hydroxy-tetrahydroquinoline as a byproduct. nih.gov The optimized conditions were established as 1.5 equivalents of the diaryliodonium triflate salt and 2.0 equivalents of cesium carbonate in toluene at room temperature. nih.gov

Table 1: Optimization of N-Arylation Conditions for O-Cyclopropyl Hydroxamates Data derived from studies on N-protected O-cyclopropyl hydroxamate. nih.gov

EntryDiaryliodonium Salt (Ph₂IX)Base (2.0 equiv.)SolventYield (%)Notes
1X = OTfCs₂CO₃Toluene75Optimal conditions identified.
2X = BF₄Cs₂CO₃Toluene45Lower yield compared to triflate salt.
3X = OTsCs₂CO₃Toluene50Moderate yield.
4X = ClCs₂CO₃Toluene20Low yield.
5X = OTfK₂CO₃Toluene48Cesium carbonate is a more effective base.
6X = OTfK₃PO₄Toluene55Moderate yield.
7X = OTfCs₂CO₃DMF<10Low yield of desired product, rearranged product observed. nih.gov
8X = OTfCs₂CO₃CH₃CN<10Low yield of desired product, rearranged product observed. nih.gov

Cascade Reaction Pathways and Heterocycle Formation

This compound serves as a stable precursor to reactive intermediates that can undergo complex cascade reactions to form valuable N-heterocycles. nih.govrsc.org These transformations leverage the inherent reactivity of the O-cyclopropyl hydroxylamine moiety, which features a weak, cleavable N-O bond and a strained cyclopropane ring. nih.gov This unique structure allows it to act as a homoenolate equivalent in a homologous rsc.orgrsc.org-sigmatropic rearrangement once an aryl group is attached to the nitrogen. nih.govrsc.org

A significant application of N-arylated O-cyclopropyl hydroxamates is their efficient conversion into substituted 2-hydroxy-tetrahydroquinolines through a one-pot, three-step cascade reaction. nih.govrsc.orgresearchgate.net This sequence is typically mediated by a base and proceeds under mild conditions. rsc.orgresearchgate.net The proposed mechanism is analogous to other classic rearrangements like the Bartoli indole synthesis, which also involves a rsc.orgrsc.org-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate. nih.govrsc.org

The cascade is initiated by the base, which facilitates a rsc.orgrsc.org-sigmatropic rearrangement. researchgate.net This key step involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropyl ring, leading to the formation of a new C-C bond at the ortho position of the aryl ring. nih.gov The resulting intermediate then undergoes a subsequent intramolecular cyclization followed by rearomatization to furnish the stable tetrahydroquinoline scaffold. nih.govresearchgate.net This one-pot process is noted for its high synthetic efficiency and atom economy, providing a robust method for producing a diverse array of substituted N-heterocycles from simple precursors. nih.govrsc.org Studies have shown that a variety of functional groups on the aryl ring are well-tolerated in this transformation. nih.gov

The stereochemical and regiochemical outcomes of these cascade reactions are critical for their application in synthesizing complex molecules. researchgate.net While detailed stereochemical studies on this specific reaction are not extensively reported, the principles of rsc.orgrsc.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, suggest that the reaction likely proceeds through highly ordered, chair-like transition states. nih.gov This often allows for the transfer of stereochemical information from the substrate to the product. The synthesis of specific diastereomers of substituted cyclopropylamines highlights the importance of stereocontrol at the precursor stage. researchgate.net The challenge in many syntheses of fused tetrahydroquinolines lies in achieving high diastereoselectivity during the cyclization step. researchgate.net

Regioselectivity becomes a key consideration when the N-aryl group is unsymmetrically substituted. Research has shown that for substrates with a meta-substituent on the N-aryl ring, the rsc.orgrsc.org-sigmatropic rearrangement can lead to a mixture of isolable regioisomers. nih.gov For instance, a m-tolyl substituted O-cyclopropyl hydroxamate was observed to rearrange into a mixture of 5-methyl and 7-methyl substituted tetrahydroquinoline products. nih.gov This indicates that the cyclization can occur at either of the two available ortho positions relative to the nitrogen atom, a factor that must be considered in synthetic planning. It was also noted that substrates with electron-deficient aromatic rings required longer reaction times for the cascade to complete compared to their more electron-rich counterparts. nih.gov

Computational and Theoretical Chemistry Approaches to Reaction Mechanisms

While extensive experimental work has elucidated the reactivity of this compound, dedicated computational studies on its specific reaction mechanisms are not widely available in the current literature. nih.govrsc.org However, theoretical chemistry provides powerful tools to deepen the understanding of such complex transformations, and insights can be drawn from computational studies of related processes. rsc.orgmdpi.com

Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms, calculate transition state energies, and predict the stability of intermediates. mdpi.commdpi.commdpi.com For the cascade reaction of N-arylated O-cyclopropyl hydroxamates, DFT calculations could be employed to:

Model the transition state of the key rsc.orgrsc.org-sigmatropic rearrangement. nih.gov

Calculate the activation energy barriers for the N-O bond cleavage and the opening of the cyclopropane ring. nih.gov

Explain the observed regioselectivity with unsymmetrical N-aryl substrates by comparing the energies of the different possible reaction pathways and transition states leading to the various regioisomers. nih.gov

Investigate the influence of electronic effects, such as electron-donating or electron-withdrawing groups on the aryl ring, on the reaction kinetics, corroborating experimental observations that electron-deficient systems react more slowly. nih.gov

By analogy, computational studies on other sigmatropic rearrangements have successfully clarified mechanistic ambiguities, such as whether a reaction proceeds via a concerted or stepwise pathway, and have been used to predict product stereochemistry. nih.gov Similar theoretical investigations into the O-cyclopropylhydroxylamine system could provide a more detailed, quantitative picture of the reaction coordinates and energy profiles, complementing the existing experimental data and guiding future synthetic efforts.

Strategic Applications in Complex Organic Synthesis

Utility as Precursors for N-Heterocyclic Compounds.nih.govrsc.orgjwpharmlab.com

O-Cyclopropylhydroxylamine hydrochloride is a stable and practical precursor for the synthesis of N-heterocycles. nih.govrsc.org Its reactivity is centered around the potential for rsc.orgrsc.org-sigmatropic rearrangements, a class of transformations known for their efficiency and atom economy in constructing carbo- and heterocyclic scaffolds. rsc.org The key to this reactivity lies in the combination of a readily cleavable N-O bond and the strained C-C bonds of the cyclopropane (B1198618) ring, which can function as a three-carbon homoenolate equivalent. nih.gov When a π-system, such as an aryl or vinyl group, is attached to the nitrogen atom, the molecule is primed to undergo this powerful rearrangement. nih.gov

A notable application of this compound is in the synthesis of a diverse array of substituted tetrahydroquinolines. nih.govrsc.org The process commences with the N-arylation of O-cyclopropyl hydroxamates, which then serve as substrates for a rsc.orgrsc.org-sigmatropic rearrangement. nih.gov This rearrangement, followed by a cyclization and rearomatization cascade, efficiently yields 2-hydroxy-tetrahydroquinolines in a one-pot, three-step sequence. nih.govrsc.org

The reaction is typically mediated by a base and proceeds under relatively mild conditions. rsc.org For instance, N-arylated-O-cyclopropyl hydroxamate precursors can be treated with triethylamine (B128534) in trifluoroethanol at room temperature to afford the desired tetrahydroquinoline products. nih.gov This methodology has been successfully applied to synthesize a range of α-functionalized tetrahydroquinolines, demonstrating its utility as a robust synthetic tool. nih.gov

Table 1: Synthesis of 2-Hydroxy-tetrahydroquinolines via rsc.orgrsc.org-Rearrangement

Entry N-arylated-O-cyclopropyl hydroxamate Precursor Reaction Time (h) Yield (%)
1 N-(4-methoxyphenyl)-O-cyclopropyl-acetohydroxamate 6 95
2 N-(4-chlorophenyl)-O-cyclopropyl-acetohydroxamate 12 88
3 N-(3-fluorophenyl)-O-cyclopropyl-acetohydroxamate 12 85
4 N-(2-methylphenyl)-O-cyclopropyl-acetohydroxamate 24 75

This table is illustrative and based on findings demonstrating the synthesis of various substituted tetrahydroquinolines. Yields are representative of the efficiency of the rearrangement cascade.

The successful application of N-arylated O-cyclopropyl hydroxamates in rsc.orgrsc.org-rearrangements suggests the potential for broader utility. nih.gov It is envisioned that other derivatives of O-cyclopropylhydroxylamine, such as those bearing N-vinyl or N-acyl substituents, could also serve as competent precursors for a variety of other heterocyclic systems. nih.govrsc.org These substrates, by analogy, would be expected to undergo similar rsc.orgrsc.org-sigmatropic rearrangements to furnish different classes of N-heterocycles, thereby expanding the synthetic utility of the O-cyclopropylhydroxylamine building block. nih.gov

Preparation of N-Arylated O-Cyclopropyl Hydroxamates.nih.govrsc.org

The synthesis of N-arylated O-cyclopropyl hydroxamates is a critical step en route to the formation of tetrahydroquinolines. nih.gov While traditional N-arylation methods like Buchwald-Hartwig or Chan-Lam cross-couplings proved ineffective, metal-free conditions utilizing diaryliodonium salts have been successfully employed. nih.gov

The reaction involves suspending an O-cyclopropyl hydroxamate and cesium carbonate in a suitable solvent, such as dry toluene (B28343), followed by the addition of a diaryliodonium salt. nih.gov Optimization studies have shown that the choice of the diaryliodonium salt is crucial, with triflate salts often providing the highest yields of the desired N-arylated product. nih.gov This facile N-arylation protocol provides access to the necessary precursors for the subsequent rsc.orgrsc.org-sigmatropic rearrangement. nih.govrsc.org

Table 2: Metal-Free N-Arylation of O-Cyclopropyl Hydroxamates

Entry O-Cyclopropyl Hydroxamate Diaryliodonium Salt Solvent Yield (%)
1 Acetohydroxamate Diphenyliodonium triflate Toluene 85
2 Acetohydroxamate Diphenyliodonium bromide Toluene 60
3 Benzohydroxamate Diphenyliodonium triflate Toluene 78
4 Isobutyrohydroxamate Diphenyliodonium triflate Toluene 72

This table illustrates the effectiveness of diaryliodonium salts in the N-arylation of O-cyclopropyl hydroxamates, a key step in the synthesis of heterocyclic precursors.

This compound as a Versatile Building Block in Synthetic Sequences.rsc.org

The development of a scalable, gram-scale synthesis for this compound has solidified its role as a versatile and practical building block in organic synthesis. nih.govrsc.org Its bench-stable nature allows for easy handling and storage, a significant advantage for a synthetic precursor. nih.gov The demonstrated utility in forming complex N-heterocycles through a di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement highlights its value. nih.govrsc.org The ability to readily prepare N-protected and N-arylated derivatives further underscores its versatility, enabling the generation of a wide range of substrates for subsequent transformations. nih.gov The successful synthesis of structurally diverse substituted tetrahydroquinolines from this building block is a clear testament to its potential for broader applications in the construction of complex molecular architectures. nih.govrsc.org

Analytical Methodologies for Characterization and Research Applications

Spectroscopic Characterization of O-Cyclopropylhydroxylamine Hydrochloride and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in providing unambiguous confirmation of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen atoms. For this compound, both ¹H NMR and ¹³C NMR spectra are used for its complete characterization. researchgate.net

In a study detailing its gram-scale synthesis, the hydrochloride salt of O-cyclopropyl hydroxylamine (B1172632) was fully characterized. researchgate.net The ¹H NMR spectrum provides information on the chemical environment of the protons, while the ¹³C NMR spectrum identifies the carbon skeleton. The analysis of crude reaction mixtures using ¹H NMR with an internal standard like CH₂Br₂ can also be used to determine reaction yields. researchgate.net

Table 1: Representative NMR Spectral Data

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR Varies Signals corresponding to the cyclopropyl (B3062369) ring protons and the amine protons.
¹³C NMR Varies Signals corresponding to the carbon atoms of the cyclopropyl group.

Note: Specific chemical shifts are dependent on the solvent and spectrometer frequency used. The data is based on general characterization principles described in the literature. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), provides highly accurate mass measurements, confirming the molecular formula.

For this compound and its derivatives, HRMS is performed under electrospray ionization (ESI) conditions. researchgate.net This technique allows for the precise mass determination of the molecular ion, which serves as definitive evidence of the compound's identity. asianjpr.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components in a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of chemical reactions involving it. While simple techniques like Thin-Layer Chromatography (TLC) are used for rapid, qualitative monitoring of reaction completion, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis and purity assessment. nih.gov

Developing and validating a robust HPLC method is critical for the quality control of any chemical compound. The process involves optimizing chromatographic conditions to achieve a good separation of the target compound from any impurities or degradation products and then validating the method's performance according to established guidelines, such as those from the International Council for Harmonisation (ICH). orientjchem.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. nih.govresearchgate.net It employs a non-polar stationary phase (like C18) and a polar mobile phase, which is effective for separating polar compounds like amine hydrochlorides.

The development of an RP-HPLC method for a compound like this compound would involve:

Column Selection : A C18 column is a common starting point for separating polar analytes. asianjpr.comorientjchem.org

Mobile Phase Optimization : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the ratio of the solvents are adjusted to achieve optimal separation and peak shape. researchgate.netnih.gov

Detection : A UV detector is commonly used, and the detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. nih.gov

In some cases, where the analyte has poor UV absorbance, a pre-column derivatization step can be employed. This involves reacting the analyte with a derivatizing agent to form a product with strong UV absorbance, thereby enhancing detection sensitivity. researchgate.net

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. The key validation parameters are defined by ICH guidelines and include the following: orientjchem.orgresearchgate.net

Linearity : This parameter demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. nih.gov

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). orientjchem.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). nih.govmdpi.com

Ruggedness : This assesses the reproducibility of the method under a variety of normal test conditions, such as using different analysts, instruments, or laboratories.

Robustness : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. orientjchem.org

Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. The recovery should be within a predefined acceptable range. asianjpr.com

Table 2: Illustrative HPLC Method Validation Parameters

Validation Parameter Typical Acceptance Criteria Example Finding
Linearity (Correlation Coefficient) r² ≥ 0.999 0.9997 nih.gov
Accuracy (% Recovery) 98.0% - 102.0% 99.1% - 101.5% nih.gov
Precision (% RSD) ≤ 2.0% 1.46% orientjchem.org
LOD Signal-to-Noise Ratio ~3:1 0.005 µg/mL semanticscholar.org
LOQ Signal-to-Noise Ratio ~10:1 0.01 µg/mL semanticscholar.org
Robustness System suitability parameters remain within limits after minor changes (e.g., flow rate ±10%). %RSD for varied conditions < 2.0% orientjchem.org

Note: The data in this table are illustrative examples based on validated HPLC methods for similar small molecules and are intended to represent typical results for a validated method. orientjchem.orgnih.govnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Other Relevant Analytical Techniques for Reaction Progress and Product Analysis

In the synthesis and characterization of this compound, a variety of analytical techniques are employed to monitor the progress of the reaction and to analyze the final product for purity and identity. These methods provide critical data on the consumption of reactants, the formation of the product, and the presence of any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward and rapid qualitative technique frequently used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the product can be visually assessed.

Detailed Research Findings: In synthetic procedures, TLC is often the first line of analysis to determine reaction completion. For instance, in the synthesis of related O-substituted hydroxylamines, reactions are monitored by TLC until the starting material spot is no longer visible. The choice of eluent is crucial for achieving good separation between the starting materials, intermediates, and the final product. A common mobile phase for such amine compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. For primary amines, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent system can improve spot shape and resolution by minimizing tailing on the silica (B1680970) gel plate. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents such as potassium permanganate (B83412) or ninhydrin (B49086) for amines. Quantitative analysis via TLC is also possible through techniques like densitometry, which measures the intensity of the spots.

Table 1: Representative TLC Monitoring of this compound Synthesis

Time (hours)Starting Material (Rf)Product (Rf)Observations
00.65-Only starting material spot is visible.
20.650.30A faint product spot appears.
40.650.30The intensity of the product spot increases while the starting material spot diminishes.
6-0.30The starting material spot has completely disappeared, indicating reaction completion.

Note: Rf values are hypothetical and for illustrative purposes. The mobile phase used was Hexane:Ethyl Acetate (7:3).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for both qualitative and quantitative analysis of this compound. It is particularly useful for assessing the purity of the final product and quantifying any impurities, including residual hydroxylamine, which is a potential process-related impurity.

Detailed Research Findings: Due to the polar nature and lack of a strong chromophore in O-Cyclopropylhydroxylamine, direct analysis by HPLC with UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common strategy. For the analysis of hydroxylamine and its derivatives, pre-column derivatization is often employed. For instance, reaction with a suitable aldehyde can form an imine with a strong chromophore, enhancing detection sensitivity. Reversed-phase HPLC is the most common mode of separation. The choice of column, such as a C18 column, and the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, are optimized to achieve the best separation. The pH of the mobile phase can also be adjusted to control the retention of the amine compound.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. O-Cyclopropylhydroxylamine, in its free base form, is noted to be volatile, making GC a viable analytical method, particularly for assessing residual starting materials or volatile byproducts. The hydrochloride salt itself is not directly amenable to GC due to its low volatility, but it can be analyzed after conversion to its more volatile free base form.

Detailed Research Findings: The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor resolution on standard non-polar columns. To overcome these issues, specialized columns with base-deactivated surfaces or phases designed for amine analysis are often used. Headspace GC is a particularly useful technique for determining residual volatile impurities in the final product without dissolving the sample in a solvent. The sample is heated in a sealed vial, and the vapor phase is injected into the GC. For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.

Table 3: General GC Conditions for Analysis of Volatile Amines

ParameterValue
Column Capillary column for amines (e.g., DB-624)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Carrier Gas Helium or Nitrogen
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Furthermore, quantitative NMR (qNMR) can be used to determine the purity of the compound and the yield of a reaction without the need for a reference standard of the analyte itself.

Detailed Research Findings: In ¹H NMR, the characteristic signals for the cyclopropyl protons and the protons adjacent to the oxygen and nitrogen atoms can be used for structural confirmation. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample. The purity or concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This method is highly accurate and can be used to certify the purity of reference standards.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. When coupled with a chromatographic technique such as GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture.

Detailed Research Findings: For O-Cyclopropylhydroxylamine, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural confirmation. The fragmentation of cyclopropylamines often involves the opening of the cyclopropane (B1198618) ring.

Future Directions and Advanced Research Frontiers

Expanding the Scope of O-Cyclopropylhydroxylamine Hydrochloride in Chemical Transformations

The potential of this compound as a precursor for complex molecules is vast. nih.gov Future work is focused on moving beyond its current applications to unlock new chemical space.

A significant area of ongoing research involves the development of new methods to derivatize this compound, thereby creating a diverse range of substrates for subsequent transformations. While N-protection and N-arylation have been successfully demonstrated, the exploration of other functionalization strategies is a key objective. nih.govrsc.org

Initial studies have shown that the parent compound can be readily converted into various N-protected derivatives. For instance, treatment with different reagents yields carbamates such as tert-butyl, methyl, ethyl, and benzyl (B1604629) cyclopropoxy-carbamates. nih.gov These derivatizations are crucial first steps for subsequent reactions, like the metal-free N-arylation with diaryliodonium salts, which paves the way for rearrangement reactions. rsc.org

Future research is expected to focus on:

N-Vinylation and N-Acylation: It is envisioned that creating N-vinyl or N-acyl derivatives could lead to novel nih.govnih.gov-rearrangement reactions, affording a variety of different heterocycles. rsc.org

Functionalization of the Cyclopropyl (B3062369) Ring: While ring-substituted O-cyclopropyl hydroxylamines have been synthesized, further exploration of direct functionalization on the cyclopropyl moiety of the parent hydrochloride could introduce additional points of diversity. nih.govrsc.org

Exploration of C-C and C-O Bond-Forming Transformations: The products of rearrangement reactions, such as 2-hydroxy-tetrahydroquinolines, have been shown to undergo further functionalization, including conversion to ethers or allylation, demonstrating the potential for post-transformation derivatization. nih.gov

Table 1: Examples of Derivatization and Subsequent Functionalization

Starting MaterialReaction TypeReagentsProduct ClassReference
This compoundN-ProtectionBoc2O, (EtO)2CO, etc.N-Protected Carbamates (e.g., tert-butyl cyclopropoxy-carbamate) nih.gov
N-Protected O-CyclopropylhydroxylamineN-ArylationDiaryliodonium Salts, Cs2CO3N-Aryl O-Cyclopropyl Hydroxamates nih.govrsc.org
2-Hydroxy TetrahydroquinolineO-Alkylation / O-ArylationAcidic Condensation / Chan-Lam CouplingAliphatic or Aromatic Ethers nih.gov
2-Hydroxy TetrahydroquinolineC-C Bond FormationHosomi-Sakurai Allylation2-Allyl Tetrahydroquinolines nih.gov

Investigation of Novel Rearrangement and Cycloaddition Reactions

The demonstrated ability of N-arylated O-cyclopropyl hydroxylamines to undergo a di-heteroatom nih.govnih.gov-sigmatropic rearrangement is a cornerstone of its current utility. nih.gov This reaction cascade, involving rearrangement, cyclization, and rearomatization, provides efficient access to valuable N-heterocycles like substituted tetrahydroquinolines. rsc.org

The reaction is hypothesized to proceed via the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane (B1198618) ring, which can act as a three-carbon homoenolate equivalent. nih.gov This reactivity is analogous to other powerful heterocycle-forming reactions such as the Fischer-indole and Bartoli indole (B1671886) syntheses. rsc.org

Future research in this area is directed towards:

Exploring Different π-Systems: Investigating how π-systems other than aryl groups, such as vinyl or acyl groups attached to the nitrogen, influence the nih.govnih.gov-rearrangement pathway to potentially afford different classes of heterocycles. nih.govrsc.org

Controlling Diastereoselectivity: For ring-substituted O-cyclopropyl hydroxylamines, refining reaction conditions to achieve facile and efficient rearrangement with high stereocontrol is an important goal. nih.gov

Investigating Cycloaddition Reactions: The strained cyclopropyl ring and the potential for forming reactive intermediates suggest that O-cyclopropylhydroxylamine derivatives could participate in various cycloaddition reactions, a frontier that remains largely unexplored. This could involve thermal or photochemical conditions to access novel ring systems. youtube.com

Exploration of Sustainable and Environmentally Benign Synthetic Routes

While a scalable, gram-scale synthesis for this compound has been developed, it relies on multi-step processes involving reagents such as diethylzinc, diiodomethane (B129776) (for a Simmons-Smith-type cyclopropanation), and hydrazine (B178648) hydrate (B1144303). nih.govrsc.org In line with the principles of green chemistry, a key future direction is the development of more sustainable and environmentally benign synthetic routes. mdpi.comejcmpr.com

Potential areas for improvement include:

Catalytic Cyclopropanation: Replacing stoichiometric cyclopropanating agents with catalytic, less hazardous alternatives.

Alternative N-O Bond Formation: Developing greener methods for constructing the core hydroxylamine (B1172632) structure that avoid hazardous reagents.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes. nih.gov Flow chemistry offers enhanced safety, particularly when dealing with potentially hazardous reagents or intermediates, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of other hydroxylamine hydrochlorides has been successfully improved using continuous flow technology, reducing safety risks and costs. mdpi.com

Use of Greener Solvents: Minimizing the use of hazardous organic solvents in favor of more environmentally friendly alternatives. mdpi.com

Integration into Automated Synthesis and High-Throughput Screening Methodologies

The growing demand for diverse chemical libraries for drug discovery and materials science necessitates the integration of versatile building blocks into automated platforms. nih.govmdpi.com The stability and predictable reactivity of this compound and its derivatives make them excellent candidates for such applications. nih.gov

Future research will likely focus on:

Automated Library Synthesis: Adapting the derivatization and rearrangement reactions for use in automated synthesis platforms. This would enable the rapid generation of large libraries of complex heterocyclic compounds, such as substituted tetrahydroquinolines, for biological screening. nih.goveco-vector.com

Flow Chemistry Integration: The development of continuous flow routes for the synthesis of the hydrochloride and its derivatives is a critical step toward integration into fully automated, multi-step synthesis platforms. nih.gov This approach allows for the seamless coupling of reaction steps without the need for isolating intermediates. mdpi.com

High-Throughput Screening (HTS): The creation of diverse libraries based on the O-cyclopropylhydroxylamine scaffold will facilitate their use in HTS campaigns to identify novel bioactive compounds. mdpi.com The structural complexity that can be readily generated from this building block is highly valuable for discovering new hits in drug discovery programs. researchgate.netnih.govmdpi.comresearchgate.net

Q & A

Basic Questions

Q. What are the established methods for synthesizing O-cyclopropylhydroxylamine hydrochloride, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of cyclopropylamine derivatives with hydroxylamine precursors under acidic conditions. Purification often involves recrystallization from ethanol or methanol. Purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton signals in the 1H NMR spectrum at δ 2.5–3.5 ppm for cyclopropyl groups). Mass spectrometry (MS) confirms molecular weight (MW: ~153.6 g/mol for the free base; hydrochloride salt MW: ~190.1 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to prevent inhalation of vapors. Store the compound in airtight containers at 2–8°C, away from oxidizers. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion/inhalation .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Cyclopropyl protons appear as multiplet peaks (δ 0.5–1.5 ppm); hydroxylamine protons resonate near δ 5.0–6.0 ppm.
  • FT-IR : N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The strained cyclopropane ring enhances susceptibility to nucleophilic attack. For example, in acidic media, the compound reacts with aldehydes to form imine derivatives. Kinetic studies (e.g., via UV-Vis spectroscopy) show reaction rates increase by ~40% compared to non-cyclopropyl analogs. Computational modeling (DFT) predicts bond angle strain (~60°) as the driving force .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies arise from batch-specific impurities or varied assay conditions. Mitigation steps:

  • Reproducibility Checks : Replicate studies using standardized OECD guidelines (e.g., acute toxicity testing in rodents).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., cyclopropane oxidation derivatives).
  • Dose-Response Analysis : Establish LD50 thresholds under controlled pH and temperature .

Q. What computational models predict the stability of this compound under varying pH and temperature?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or AMBER can model degradation pathways. For example, simulations predict rapid hydrolysis at pH > 8.0, forming cyclopropanol and hydroxylamine. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) aligns with computational data, showing <5% degradation at pH 5.0 .

Q. How can this compound be optimized as a precursor for heterocyclic drug candidates?

  • Methodological Answer : Modify reaction conditions to enhance yield:

  • Catalytic Systems : Use Pd/C or Cu(I) catalysts for cross-coupling to aryl halides.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility by ~30%.
  • Protection/Deprotection : Boc-protected intermediates prevent unwanted side reactions during multi-step syntheses .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

  • Methodological Answer : Degradation products (e.g., cyclopropanone) co-elute with the parent compound in standard HPLC methods. Solutions:

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.
  • Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.